Boc-D-Tyr-OMe
Description
Significance of Boc-Protected Amino Acid Derivatives in Contemporary Organic and Bioorganic Chemistry
In the realm of organic and bioorganic chemistry, particularly within peptide synthesis, the use of protecting groups is paramount for achieving controlled and selective chemical transformations. The tert-butoxycarbonyl (Boc) group stands out as one of the most widely employed amine protecting groups ontosight.aibzchemicals.com. Its utility stems from its stability under basic and neutral conditions, which allows for a variety of coupling reactions to proceed without interference from the protected amine ontosight.ai. Crucially, the Boc group can be readily and cleanly removed under mild acidic conditions, such as using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent bzchemicals.com. This characteristic orthogonality makes Boc-protected amino acids versatile intermediates in multistep syntheses.
Beyond amine protection, Boc derivatives can also enhance the solubility of amino acids in organic solvents, a significant advantage for many synthetic procedures ontosight.aiontosight.ai. Furthermore, the Boc group's application extends to modifying the properties of amino acids for pharmaceutical and biotechnological applications, potentially improving the bioavailability and efficacy of peptide-based drugs .
Role of D-Amino Acids in Peptide and Peptidomimetic Design
While nature predominantly utilizes L-amino acids for protein synthesis, the incorporation of D-amino acids into peptides offers distinct advantages in peptide and peptidomimetic design formulationbio.comlifetein.com. D-amino acids are stereoisomers of their naturally occurring L-counterparts and are less susceptible to enzymatic degradation by proteases found in biological systems formulationbio.comlifetein.comtandfonline.com. This increased resistance to proteolysis significantly enhances the stability and prolongs the half-life of peptides in vivo, making them more suitable for therapeutic applications lifetein.comresearchgate.netresearchgate.net.
The inclusion of D-amino acids can also influence the conformational preferences and binding affinities of peptides, leading to altered biological activities and improved interaction profiles with target receptors nih.govnih.govthermofisher.comresearchgate.net. In the field of peptidomimetics—molecules designed to mimic the structure and function of peptides—D-amino acids are invaluable building blocks. They contribute to enhanced stability against proteolytic enzymes, improved membrane transport, and increased bioavailability, thereby creating more robust and effective drug candidates researchgate.netptfarm.plwjarr.commdpi.com.
Overview of Boc-D-Tyr-OMe as a Strategic Building Block for Academic Research
This compound, or N-tert-butoxycarbonyl-D-tyrosine methyl ester, strategically combines the benefits of Boc protection and the D-enantiomer of tyrosine chemsrc.comchembk.comchemblink.com. As a derivative of tyrosine, it features the characteristic phenolic hydroxyl group, which can be further functionalized or protected as needed for specific synthetic strategies rsc.org. The Boc group safeguards the alpha-amino group, while the methyl ester protects the carboxyl terminus of the D-tyrosine residue chembk.com.
This protected amino acid serves as a critical intermediate and building block in the synthesis of peptides and peptidomimetics that require the incorporation of D-tyrosine chembk.com. Its well-defined structure and functional groups allow for precise control during peptide chain elongation, whether in solid-phase peptide synthesis (SPPS) or solution-phase methods. Academic research frequently utilizes this compound to explore novel peptide sequences, investigate structure-activity relationships, and develop new therapeutic agents or biochemical probes.
The compound's chemical properties are well-characterized, providing researchers with reliable parameters for its use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₁NO₅ | chemsrc.comchembk.com |
| Molecular Weight | 295.331 g/mol | chemsrc.com |
| CAS Number | 76757-90-9 | chemsrc.comchembk.com |
| Appearance | White powder | chemsrc.comchembk.com |
| Density | 1.169±0.06 g/cm³ (Predicted) | chembk.comchemblink.com |
| Boiling Point | 452.7±40.0 °C at 760 mmHg (Predicted) | chemsrc.comchembk.com |
| Flash Point | 227.6 °C | chembk.com |
| LogP | 2.65 | chemsrc.com |
This compound's role as a versatile building block underscores the importance of judiciously protected amino acid derivatives in advancing chemical synthesis and medicinal chemistry research, enabling the creation of complex biomolecules with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIFXJSLCUJHBB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426793 | |
| Record name | Boc-D-Tyr-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76757-90-9 | |
| Record name | Boc-D-Tyr-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc D Tyr Ome and Its Derivatives
Advanced Synthetic Routes to Boc-D-Tyr-OMe
The synthesis of this compound is a fundamental process that relies on established and efficient chemical transformations. The primary approach involves starting with the naturally available chiral pool amino acid, D-tyrosine, and applying protection and esterification strategies that preserve its stereochemical integrity.
Esterification and N-Protection Strategies
The synthesis of this compound from D-tyrosine involves two main transformations: the protection of the α-amino group and the esterification of the carboxylic acid group. The esterification of amino acids can be challenging compared to simple carboxylic acids due to their zwitterionic nature at neutral pH. acs.org This necessitates specific catalytic conditions to achieve high yields.
One common and effective method for the N-protection step is the reaction of D-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. scispace.comgoogle.com This reaction selectively introduces the tert-butoxycarbonyl (Boc) protecting group onto the amino function, yielding Boc-D-tyrosine.
For the esterification step, several methods are available. A classic approach is the Fischer-Speier esterification, which involves treating the amino acid with methanol (B129727) in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) in methanol is a highly effective reagent system for this transformation. Alternatively, acid-catalyzed esterification using catalysts like sulfuric acid has proven effective, whereas other mineral acids such as HCl and HNO₃ may not yield the desired product under similar conditions. acs.org Another method involves the use of chlorosulphonic acid and an alcohol. google.com Enzymatic approaches have also been developed; for instance, the industrial protease alcalase can catalyze the esterification of a wide range of N-protected amino acids in organic solvents with high selectivity for the α-carboxylic acid. researchgate.net
A typical synthetic sequence is outlined below:
N-protection: D-Tyrosine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., sodium hydroxide (B78521) or triethylamine) in a suitable solvent system (e.g., water/dioxane) to yield N-Boc-D-tyrosine. google.com
Esterification: The resulting Boc-D-tyrosine is then esterified. A common laboratory method involves dissolving Boc-D-tyrosine in methanol and adding a reagent like thionyl chloride or using an acid catalyst to form this compound.
This two-step process, starting from D-tyrosine, is a reliable and widely used method for preparing this compound. sigmaaldrich.com
Table 1: Comparison of Esterification Strategies for N-Protected Amino Acids
| Method | Catalyst/Reagent | Solvent | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Acid Catalysis | Sulfuric Acid | Corresponding Alcohol | Crucial for reaction; other mineral acids less effective. | acs.org |
| Chlorosulphonic Acid | Chlorosulphonic Acid | Corresponding Alcohol | Effective for various amino acids. | google.com |
| Enzymatic | Alcalase | Organic Solvents (e.g., t-BuOH) | High selectivity, mild conditions, applicable to sensitive substrates. | researchgate.net |
Stereoselective Synthesis Approaches for D-Tyrosine Derivatives
The most straightforward route to this compound and other D-tyrosine derivatives relies on the use of D-tyrosine as a chiral starting material. The stereocenter is thus preserved throughout the synthetic sequence. D-tyrosine is commercially available, making this the most common and economically viable approach.
Research into stereoselective synthesis often focuses on using D-tyrosine as a scaffold to build more complex molecules. For example, stereodivergent syntheses of anisomycin (B549157) derivatives have been accomplished starting from D-tyrosine, demonstrating how the inherent chirality of the starting material can be used to control the stereochemistry of the final products. researchgate.netacs.orgresearchgate.net Similarly, the total synthesis of the antitumor agent (-)-doliculide utilizes a D-tyrosine derivative, highlighting the importance of this chiral building block in complex molecule synthesis. nih.gov
While de novo stereoselective synthesis of D-amino acids is possible, for example, through photoredox catalysis enabling C-radical addition to chiral imines, these methods are generally more complex than starting from the readily available enantiopure D-tyrosine. rsc.org Therefore, the stereoselective synthesis of this compound is typically achieved by chemical modification of D-tyrosine rather than by asymmetric synthesis from achiral precursors.
Derivatization of this compound for Enhanced Research Applications
This compound serves as a versatile precursor for the synthesis of a wide array of modified tyrosine derivatives. These modifications can be targeted at the phenolic hydroxyl group, or the core structure can be altered to introduce new functionalities or create unnatural amino acids.
Modifications at the Tyrosine Phenolic Hydroxyl Group
The phenolic hydroxyl group of the tyrosine side chain is a key site for chemical modification due to its nucleophilicity and redox activity. walshmedicalmedia.comacs.org
Alkylation and Arylation: The hydroxyl group can be alkylated, as demonstrated in the synthesis of O-propargyl-tyrosine from N-Boc-tyrosine, which involves reaction with propargyl bromide. nih.gov This introduces a terminal alkyne, a valuable handle for click chemistry.
Enzymatic Oxidation: Enzymes like tyrosinase can oxidize the phenol (B47542) ring of tyrosine derivatives. walshmedicalmedia.com For instance, tyrosinase from Agaricus bisporus oxidizes Boc-Tyr-OMe to a highly reactive DOPA-quinone intermediate. researchgate.net This intermediate can then undergo reactions with various nucleophiles.
Palladium-Catalyzed Reactions: Palladium catalysts have been employed to functionalize tyrosine residues with high selectivity. walshmedicalmedia.com One notable example is the Pd-catalyzed C(sp²)-H acetoxylation of the phenol ring. This reaction can be directed to the ε-C(sp²)-H bond by first converting the phenolic hydroxyl into a removable 2-pyridyloxy directing group. d-nb.info
Conjugation with Quinones: The phenolic hydroxyl group of tyrosine has been shown to react rapidly with polyhalogenated quinones, such as tetrafluoro-1,4-benzoquinone, under physiological conditions via a nucleophilic substitution pathway. acs.orgacs.orgnih.gov
Table 2: Selected Modifications of the Tyrosine Phenolic Group
| Modification Type | Reagent/Catalyst | Resulting Functionality | Application | Reference(s) |
|---|---|---|---|---|
| Alkylation | Propargyl Bromide | O-propargyl | Click Chemistry Handle | nih.gov |
| Enzymatic Oxidation | Tyrosinase | DOPA-quinone | Synthesis of Peptidomimetics | researchgate.net |
| C-H Acetoxylation | Pd Catalyst / 2-pyridyloxy directing group | Acetoxylated Phenol Ring | Synthesis of L-DOPA Mimetics | d-nb.info |
Introduction of Chelating Functional Groups
Introducing metal-chelating groups to tyrosine derivatives is a critical strategy for applications in medical imaging and radiopharmaceuticals. biosyn.com This is often achieved by attaching a bifunctional chelating agent to the tyrosine residue.
A common approach involves diazonium chemistry. Aryl diazonium ions react selectively with the electron-rich phenolic ring of tyrosine via electrophilic aromatic substitution to form stable azo compounds. researchgate.net Researchers have developed bench-stable diazonium salts linked to chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). These reagents, such as NOTA-diazonium salts, can be coupled to tyrosine-containing peptides under mild conditions and subsequently used to chelate radiometals like ⁶⁴Cu and ⁶⁸Ga for imaging applications. researchgate.net Another strategy involves synthesizing chelating agents derived from 1-(p-aminophenyl)ethylenediaminetetraacetic acid, which can be converted to a diazonium salt and coupled to proteins for binding radioactive metal ions. researchgate.net
Synthesis of Unnatural Tyrosine Analogs from this compound Precursors
This compound and related protected tyrosine derivatives are excellent starting materials for creating unnatural amino acids (UAAs) with novel properties.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, fluorescent UAAs with extended π-conjugation have been synthesized from protected 3,5-diiodo-L-tyrosine via Heck couplings with various styrene (B11656) analogs. rsc.orgrsc.org Similarly, a microwave-assisted Negishi coupling has been used as the key C-C bond-forming step in a rapid synthesis of Boc-2′,6′-dimethyl-L-tyrosine, an important component in opioid ligands. nih.gov These methods allow for the installation of diverse functionalities directly onto the aromatic ring.
Enzymatic Functionalization: As mentioned previously, the tyrosinase-mediated oxidation of Boc-Tyr-OMe to a DOPA-quinone intermediate provides a platform for synthesizing DOPA-derived peptidomimetics. researchgate.net This intermediate can undergo a Michael-like addition with other α-amino acids, creating unusual peptidomimetic structures with novel covalent bonds. researchgate.net
These synthetic strategies highlight the immense utility of this compound as a foundational molecule, enabling access to a broad chemical space of modified and unnatural amino acids for diverse research applications.
Regioselective Functionalization Strategies for Tyrosine Residues in Peptides
The selective modification of tyrosine residues within peptides is a powerful tool for creating novel structures with tailored properties. The phenol side chain of tyrosine offers a reactive site for various chemical transformations. For derivatives like this compound, where the amine and carboxyl groups are protected, functionalization primarily targets the aromatic ring. Strategies have been developed that leverage metal catalysis and oxidative processes to achieve high regioselectivity, enabling the precise installation of new functional groups at specific positions on the phenol ring.
A key challenge in tyrosine functionalization is controlling the position of modification, as the hydroxyl group activates the ortho (C3 and C5) and para (C4) positions for electrophilic substitution. However, advanced catalytic systems and reaction engineering have provided solutions to this challenge.
Metal-Catalyzed C–H Functionalization
Transition metal-catalyzed cross-coupling reactions represent a robust method for the direct functionalization of C–H bonds, offering an atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds.
Rhodium-Catalyzed Arylation: Rhodium catalysts have been effectively used for the ortho-arylation of protected tyrosine derivatives. acs.orgresearchgate.net In one approach, to control selectivity and prevent diarylation, the C3 position of Boc-Tyr-OMe was first blocked with a bulky tert-butyl group. acs.org The subsequent Rh-catalyzed arylation with aryl bromides, using Wilkinson's catalyst ([RhCl(PPh₃)₃]) and a phosphinite co-catalyst, proceeded selectively at the C5 position. acs.orgresearchgate.net This strategy highlights the use of protecting groups not only for the amino acid backbone but also for directing reactivity on the side chain. Another study demonstrated that a pyridyloxy directing group on the tyrosine hydroxyl could direct Rh(III)-catalyzed C3-alkenylation with maleimides. academie-sciences.fr
Palladium-Catalyzed Methylation: Palladium catalysis has been instrumental in the synthesis of ortho-dimethylated tyrosine derivatives. A notable method involves the use of a picolinamide (B142947) (PA) directing group attached to the tyrosine's amino group. This strategy enabled the Pd-catalyzed dimethylation of the tyrosine ring at the C3 and C5 positions, leading to the efficient synthesis of (S)-N-Boc-2,6-dimethyltyrosine without racemization of the chiral center. acs.org While this example uses a different N-protecting group initially, it establishes a valid pathway for ortho-alkylation that is applicable to Boc-protected systems.
Copper-Catalyzed Amination: Copper catalysts facilitate the oxidative coupling of phenols with various nucleophiles. A modular, copper-catalyzed method has been developed for the C–N bond formation between Boc-Tyr-OMe and phenothiazines. acs.org Using Cu(OAc)₂ as the catalyst and air as the terminal oxidant, the reaction achieves a predictable and selective C–N coupling at the ortho C–H bond of the phenol ring. acs.org This cross-dehydrogenative coupling (CDC) was also shown to be effective with a silver carbonate catalyst, providing quantitative yields of the ortho-aminated product. nih.gov
| Catalyst System | Substrate | Reaction Type | Position Functionalized | Key Findings | Reference |
|---|---|---|---|---|---|
| [RhCl(PPh₃)₃] / Phosphinite | Boc-Tyr(3-tBu)-OMe | ortho-Arylation | C5 | Bulky protecting group at C3 directs mono-arylation to the C5 position. | acs.orgresearchgate.net |
| Pd(OAc)₂ / Picolinamide (directing group) | Tyrosine-derived Picolinamide | ortho-Dimethylation | C3, C5 | Enables synthesis of (S)-N-Boc-2,6-dimethyltyrosine with no racemization. | acs.org |
| Cu(OAc)₂ / Air | Boc-Tyr-OMe | ortho-Amination (with Phenothiazine) | C3 | Cost-efficient and operationally simple C-N coupling at the ortho position. | acs.org |
| Ag₂CO₃ / Air | Boc-Tyr-OMe | ortho-Amination (with Phenothiazine) | C3 | Quantitative yield for cross-dehydrogenative coupling with phenothiazine. | nih.gov |
Oxidative Dearomatization-Rearomatization Strategies
Another powerful approach for tyrosine functionalization involves the initial oxidation of the phenol ring to a reactive cyclohexadienone intermediate, followed by a rearomatizing reaction with a nucleophile.
Oxidative Functionalization to form l-DOPA Derivatives: N-Boc-Tyr-OMe can be hydroxylated at the ortho-position to form l-DOPA dipeptides. This transformation uses an oxidant like 2-iodoxybenzoic acid to generate a reactive DOPA quinone intermediate, which is then trapped by N-Boc-protected amino acids. academie-sciences.fr Similarly, oxidation with iodosobenzene (B1197198) diacetate (PhI(OAc)₂) generates an electrophilic cyclohexadienone intermediate that can be captured by various nucleophiles. rsc.org
Singlet Oxygen-Mediated Dearomatization: In the synthesis of the natural product dankastatin B, a derivative of Boc-tyrosine methyl ester was subjected to oxidative dearomatization using singlet oxygen (O₂, TPP, hν) in the presence of a base. rsc.org This method generates a bicyclic product, demonstrating a more complex transformation initiated by the dearomatization of the tyrosine ring.
| Reagent/Method | Substrate | Intermediate | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| 2-Iodoxybenzoic acid / Amino Acid | N-Boc-Tyr-OMe | DOPA quinone | l-DOPA dipeptides | Ortho-hydroxylation followed by nucleophilic addition of an amino acid. | academie-sciences.fr |
| PhI(OAc)₂ / Nucleophile | Ac-Tyr-NH₂ | Cyclohexadienone | Thiol-modified Tyrosine | Enables modification via a dearomatization-rearomatization strategy with thiol nucleophiles. | rsc.org |
| Singlet Oxygen (O₂, TPP, hν) / Base | Boc-tyrosine methyl ester derivative | Dearomatized species | Bicyclo[3.3.1]nonane core | Demonstrates complex scaffold synthesis via oxidative dearomatization. | rsc.org |
These regioselective strategies significantly expand the synthetic toolbox for modifying this compound and related peptide structures. The ability to precisely control the site of functionalization on the tyrosine ring allows for the creation of diverse molecular architectures, which is crucial for applications in medicinal chemistry and materials science.
Boc D Tyr Ome in Peptide and Peptidomimetic Synthesis
Application in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (SPPS) remains a crucial technique for the preparation of peptides, particularly for large-scale synthesis and for complex sequences where solid-phase methods may be less efficient. Boc-D-Tyr-OMe is well-suited for this approach, allowing for the controlled, stepwise elongation of a peptide chain in a homogenous reaction medium.
The formation of a peptide bond between the carboxylic acid of one amino acid and the amine of another is not a spontaneous process and requires the use of coupling reagents to activate the carboxyl group. americanpeptidesociety.org In the context of using this compound, the free carboxyl group of an incoming N-protected amino acid is activated to react with the deprotected N-terminal amine of D-tyrosine methyl ester (obtained after removal of the Boc group from a precursor). Conversely, the carboxylic acid of a growing peptide chain can be activated to couple with the N-terminal amine of this compound after its Boc group has been removed.
A variety of coupling reagents are available for solution-phase synthesis, each with its own mechanism of action and suitability for different amino acid sequences. bachem.com Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts.
| Coupling Reagent Class | Examples | Additives | Key Characteristics |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) | Cost-effective and efficient, but can lead to the formation of insoluble byproducts (in the case of DCC) and racemization. Additives are used to suppress side reactions and improve coupling efficiency. americanpeptidesociety.orgbachem.com |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | High coupling efficiency and low racemization. Byproducts are water-soluble, facilitating purification. bachem.com | |
| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Highly efficient and fast-acting coupling reagents. Generally associated with low levels of racemization. bachem.com |
Reaction Optimization: The optimization of coupling reactions involving this compound focuses on maximizing the yield of the desired peptide while minimizing side reactions, particularly racemization. Key parameters for optimization include:
Choice of Coupling Reagent and Additives: The selection depends on the specific amino acids being coupled. For sterically hindered couplings, more potent reagents like HATU may be necessary. Additives such as HOBt or HOAt are crucial for suppressing racemization. americanpeptidesociety.org
Solvent: The choice of solvent must ensure the solubility of all reactants. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. creative-peptides.com
Temperature: Coupling reactions are often carried out at reduced temperatures (e.g., 0 °C) to minimize racemization, followed by a gradual warming to room temperature to ensure complete reaction.
Stoichiometry: The use of a slight excess of the activated amino acid and coupling reagent can help drive the reaction to completion.
The conventional approach to peptide synthesis, both in solution and on solid phase, proceeds in the C-terminus to N-terminus (C→N) direction. However, alternative strategies that elongate the peptide chain from the N-terminus to the C-terminus (N→C) have been developed. nih.gov These methods can offer advantages in specific synthetic contexts, such as the synthesis of peptides with C-terminal modifications or in convergent synthesis strategies.
In an iterative N→C coupling strategy involving this compound, the synthesis would commence with an N-terminally protected amino acid. The C-terminus of this amino acid would be activated and coupled with the free amine of the next amino acid ester, for instance, H-D-Tyr-OMe (obtained after deprotection of this compound). This process is then repeated. A key challenge in N→C synthesis is the increased risk of racemization of the C-terminal amino acid of the growing peptide chain during the activation step. researchgate.net
Methodologies compatible with Boc-protected amino acid esters in N→C synthesis often involve specific activation agents or reaction conditions designed to minimize epimerization. nih.govresearchgate.net For example, the use of thioester-mediated ligation or specific coupling reagents that favor rapid aminolysis over racemization can be employed.
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides. chempep.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner through repeated cycles of deprotection and coupling. peptide.com this compound itself is not directly used in standard SPPS protocols as the C-terminus is already protected as a methyl ester. Instead, a derivative, Boc-D-Tyr(side-chain protection)-OH, is typically employed. The principles governing its integration, particularly concerning protecting group strategies, are directly relevant.
An orthogonal protection strategy is one where the different classes of protecting groups (Nα-amino, C-terminal, and side-chain) can be removed under distinct chemical conditions without affecting the others. iris-biotech.debiosynth.com This allows for selective deprotection and modification of specific sites within the peptide.
The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a commonly used protecting group for the tyrosine side chain in Boc-SPPS. peptide.com Its properties make it suitable for an orthogonal approach:
Stability: The 2-Br-Z group is stable to the repetitive TFA treatments used to remove the Nα-Boc group.
Cleavage: It is efficiently removed during the final cleavage of the peptide from the resin using strong acids like HF.
The use of Boc-D-Tyr(2-Br-Z)-OH in SPPS allows for the incorporation of D-tyrosine into the peptide chain while ensuring the integrity of the side-chain functionality throughout the synthesis.
| Protecting Group Strategy | Nα-Protection | Side-Chain Protection (Tyrosine) | Final Cleavage | Orthogonality |
| Boc-SPPS | Boc (t-butyloxycarbonyl) | 2-Br-Z (2-bromobenzyloxycarbonyl) | HF (Hydrofluoric acid) | The Boc group is removed by TFA, while the 2-Br-Z group and the peptide-resin linkage are cleaved by HF. peptide.comnih.gov |
Synthesis of Bioactive Peptides and Peptidomimetics Incorporating this compound
The incorporation of D-amino acids, such as D-tyrosine, into bioactive peptides is a common strategy to enhance their therapeutic potential. D-amino acids can increase resistance to proteolytic degradation, leading to a longer biological half-life, and can also induce specific conformational changes that may improve receptor binding and activity. This compound, or its corresponding carboxylic acid derivative, serves as a key starting material for introducing D-tyrosine into these synthetic targets.
Luteinizing Hormone-Releasing Hormone (LHRH) Analogs: LHRH is a decapeptide hormone that plays a crucial role in reproduction. Synthetic analogs of LHRH are used in the treatment of various hormone-dependent diseases. The substitution of the glycine (B1666218) residue at position 6 with a D-amino acid, often an aromatic one like D-tyrosine, is a well-established modification that leads to highly potent LHRH agonists. ias.ac.in The D-amino acid at this position helps to stabilize a bioactive β-turn conformation and increases resistance to enzymatic cleavage. The synthesis of such analogs often utilizes Boc-D-Tyr-OH in solid-phase protocols. ias.ac.in
Total Synthesis of Complex Glycopeptide Natural Products
The chemical synthesis of complex glycopeptide natural products, such as the antibiotic vancomycin, represents a significant challenge in organic chemistry. nih.gov These molecules feature intricate structures, including a crosslinked heptapeptide core and appended carbohydrate moieties. researchgate.net The total synthesis of such compounds relies heavily on a "building block" strategy, where individual glycosylated amino acids are synthesized first and then sequentially assembled into the final peptide chain. nih.govrsc.org This approach is essential for controlling the regioselectivity and stereoselectivity of glycosylation, which is difficult to achieve on a fully formed peptide. rsc.org
Within this framework, protected amino acid derivatives are fundamental. This compound, a derivative of D-tyrosine with its amino group protected by a tert-butyloxycarbonyl (Boc) group and its carboxyl group protected as a methyl ester, serves as a valuable precursor. While naturally occurring glycopeptides often feature O-glycosylation on serine or threonine residues, glycosylation on tyrosine is also a known modification. rsc.orgacs.org The synthesis of a glycopeptide containing a glycosylated tyrosine would involve preparing a suitably protected glycosyl-tyrosine building block. This building block would then be incorporated into the peptide sequence using solid-phase peptide synthesis (SPPS).
Table 1: Key Strategies in Complex Glycopeptide Synthesis
| Strategy | Description | Relevance of Protected Amino Acids (e.g., this compound) |
|---|---|---|
| Building Block Approach | Individual amino acids are glycosylated and protected before being incorporated into the peptide chain. | Serves as a starting material to create a glycosylated D-tyrosine building block for subsequent peptide assembly. |
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled sequentially on a solid resin support, allowing for efficient purification after each coupling step. | The derived building block (glycosylated Boc-D-Tyr-OH) is used directly in Boc-based SPPS cycles. |
| Orthogonal Protection | Different protecting groups are used for the alpha-amino group (e.g., Boc), side chains, and carboxyl groups, allowing for selective removal without affecting others. | The Boc group (temporary) and methyl ester (semi-permanent) allow for controlled synthetic manipulations at other parts of the molecule. |
| Enzymatic Glycosylation | Glycosyltransferase enzymes are used to attach sugar moieties to the completed peptide aglycone. | This compound would be incorporated into the peptide first; the final peptide would then be a substrate for enzymatic glycosylation. |
Opioid Peptidomimetics and Ligand Design
The design of synthetic opioid ligands is a major focus of medicinal chemistry, aimed at developing analgesics with improved efficacy and side-effect profiles. mdpi.com Endogenous opioid peptides, such as enkephalins and endomorphins, all feature an N-terminal tyrosine residue that is crucial for binding to opioid receptors (mu, delta, and kappa). nih.govnih.gov The phenolic hydroxyl group and the protonated amine of this tyrosine are considered the key pharmacophore responsible for receptor recognition and activation. nih.govlboro.ac.uk
Consequently, modifications of this N-terminal tyrosine are a cornerstone of opioid peptidomimetic design. nih.gov this compound is a key reagent in this field, serving as a protected building block for introducing a D-tyrosine residue in place of the natural L-tyrosine during peptide synthesis. The substitution of L-amino acids with their D-isomers is a common strategy to increase the enzymatic stability of peptides, as the resulting amide bond is resistant to cleavage by endogenous proteases. nih.gov For example, the rapid degradation of endogenous opioid peptides is often initiated by the cleavage of the Tyr¹-Gly² bond. nih.gov
Beyond stability, incorporating a D-amino acid can significantly influence the peptide's conformation, leading to altered receptor affinity and selectivity. mdpi.com For instance, the presence of a D-amino acid at the second position of certain cyclic opioid peptides has been shown to enforce a conformation that greatly improves mu-opioid receptor (MOR) binding. mdpi.com
Furthermore, the replacement of L-tyrosine with unnatural amino acids like 2',6'-dimethyl-L-tyrosine (Dmt) often leads to ligands with superior potency and increased affinity for the MOR. nih.govresearchgate.netresearchgate.net The synthesis of these Dmt-containing peptides relies on Boc-protected precursors, such as Boc-Dmt-OH, which are created through multi-step synthetic routes. nih.govresearchgate.net The principles guiding the use of Boc-Dmt-OH in SPPS are directly applicable to this compound for the incorporation of D-tyrosine. These building blocks are incorporated into peptide sequences to systematically probe structure-activity relationships (SAR) and develop novel ligands with tailored pharmacological profiles. nih.govresearchgate.net
Table 2: Research Findings on Tyrosine Modifications in Opioid Ligands
| Modification | Finding | Significance in Ligand Design |
|---|---|---|
| Replacement of L-Tyr with D-Tyr | Increases resistance to enzymatic degradation. nih.gov | Enhances bioavailability and duration of action. |
| Incorporation of D-amino acids (e.g., at position 2) | Can enforce a specific peptide conformation. mdpi.com | Improves binding affinity and selectivity for specific opioid receptors, particularly the MOR. mdpi.com |
| Replacement of Tyr with 2',6'-dimethyltyrosine (Dmt) | Often increases affinity for the mu-opioid receptor (MOR). nih.govnih.gov | Leads to the development of more potent opioid agonists. nih.gov |
| N-terminal Tyrosine Pharmacophore | The phenolic hydroxyl and protonated amine are critical for receptor binding. nih.govlboro.ac.uk | This core structure is conserved in most opioid ligands, and modifications are made to modulate activity and selectivity. |
Biological and Biomedical Research Applications of Boc D Tyr Ome Conjugates
Design and Development of Therapeutic Agents
The incorporation of Boc-D-Tyr-OMe into larger molecules is a key strategy in medicinal chemistry for creating new drug candidates. chemimpex.com Its presence can influence the pharmacological properties of the resulting conjugate, leading to improved therapeutic profiles. chemimpex.com
Optimization of Bioactive Peptide Efficacy and Stability
A significant challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body, which limits their efficacy and stability. explorationpub.comnih.gov The inclusion of non-natural D-amino acids, such as D-tyrosine derived from this compound, is a well-established method to create peptides that are less recognizable to these enzymes. nih.gov This modification can enhance the peptide's resistance to proteolytic cleavage, thereby prolonging its circulation time and biological activity. explorationpub.comnih.gov
Furthermore, the Boc protecting group is instrumental in peptide synthesis, including solid-phase peptide synthesis (SPPS), by preventing unwanted side reactions at the amine group while the peptide chain is being assembled. explorationpub.comchemimpex.comsigmaaldrich.com This allows for the precise incorporation of the D-tyrosine residue at specific positions within the peptide sequence to optimize its biological function. chemimpex.com
| Modification Strategy | Advantage |
| Incorporation of D-amino acids | Increased resistance to proteolytic degradation. nih.gov |
| Boc Protection in Synthesis | Enables controlled, selective peptide chain elongation. explorationpub.comchemimpex.com |
Strategies for Enhanced Bioavailability in Drug Candidates
The bioavailability of a drug, or the extent and rate at which the active substance enters the systemic circulation, is a critical factor in its therapeutic effectiveness. explorationpub.comacademie-sciences.fr Chemical modifications, including the conjugation of drug molecules with amino acids like tyrosine, can improve a drug's pharmacokinetic properties. academie-sciences.frmdpi.com The use of this compound in the synthesis of such conjugates can lead to prodrugs with enhanced stability and absorption characteristics. academie-sciences.frnih.gov For instance, converting a drug into a dipeptide ester prodrug has been shown to increase oral bioavailability. nih.gov Nanotechnology-based delivery systems, such as nanoparticles and liposomes, can also be employed to protect drugs from degradation, enhance solubility, and provide controlled release, thereby improving bioavailability.
Applications in Oncology and Neurology Research
Modified amino acids like this compound are valuable in the development of drug candidates for oncology and neurology. chemimpex.com In cancer research, tyrosine derivatives have been explored to enhance the cytotoxic effects of existing anticancer drugs. academie-sciences.fr For example, conjugating a tyrosine moiety to the anticancer drug chlorambucil (B1668637) resulted in derivatives with enhanced effects against certain cancer cell lines. academie-sciences.fr Deuteration of drugs, a process that can be applied to amino acid derivatives, has also shown promise in oncology by potentially enhancing anti-tumor effects and improving drug safety profiles.
In neurology, because of tyrosine's role as a precursor to neurotransmitters, its derivatives are used in studies of neurotransmitter pathways and their connection to neurological disorders. chemimpex.com Research in this area could pave the way for novel treatments. chemimpex.com For instance, prodrugs of L-DOPA, a key drug in treating Parkinson's disease, have been developed by conjugation with other moieties to improve its pharmacological response. academie-sciences.fr
Targeted Delivery Systems and Bioconjugation Strategies
This compound is a useful component in the construction of targeted drug delivery systems. chemimpex.com These systems are designed to deliver a therapeutic agent to a specific site in the body, which can increase efficacy and reduce side effects. nih.gov
Linkage to Imaging Agents for Molecular Probes
Bioconjugation, the process of linking molecules, can be used to attach this compound derived structures to imaging agents, creating molecular probes for diagnostic purposes. chemimpex.comchemimpex.com These probes can be designed to bind to specific biological targets, allowing for the visualization of biological processes in vivo. chemimpex.com For example, aptamers, which are structured oligonucleotides, can be conjugated to labels to create imaging probes for detecting cancer-related antigens. researchgate.net The tyrosine component can be particularly useful for radiolabeling, as its iodine-containing derivatives are suitable for applications in medical imaging. chemimpex.com
Self-Assembled Dipeptide Based Fluorescent Nanoparticles
Researchers have developed fluorescent nanoparticles through the self-assembly of dipeptides containing Boc-protected tyrosine. nih.govrsc.org Specifically, dipeptides like Boc-Tyr-Trp-OMe have been shown to self-assemble into nanoparticles, and the presence of metal ions like Zn(II) can shift their intrinsic fluorescence from the ultraviolet to the visible range. rsc.orgsemanticscholar.orgresearchgate.net These nanoparticles are photostable, biocompatible, and their visible fluorescence allows for real-time tracking as they enter cells. rsc.orgsemanticscholar.org
These dipeptide-based nanoparticles (DPNPs) have demonstrated the ability to encapsulate chemotherapeutic drugs such as doxorubicin. rsc.orgsemanticscholar.org This encapsulation facilitates the intracellular delivery of the drug, leading to cancer cell death at rates comparable to the unencapsulated drug. rsc.orgsemanticscholar.org This platform of self-assembled fluorescent nanoparticles holds promise for the development of cellular imaging probes and targeted drug delivery systems. nih.govrsc.orgsemanticscholar.org
| Dipeptide System | Key Feature | Application |
| Boc-Tyr-Trp-OMe with Zn(II) | Visible fluorescence, photostable, biocompatible. rsc.orgsemanticscholar.org | Cellular imaging, targeted drug delivery. nih.govrsc.orgsemanticscholar.org |
| Boc-Tyr-Trp-OH with Zn(II) | Encapsulates doxorubicin, facilitates intracellular delivery. nih.govsemanticscholar.org | Cancer therapy. nih.govsemanticscholar.org |
Research on Protein Interactions and Signal Transduction
The amino acid tyrosine is fundamental to numerous biochemical processes, playing a key role in the interactions between proteins and between proteins and their ligands. rsc.orgnih.gov The unique structure of its phenolic side chain allows it to participate in both hydrophobic and hydrogen-bonding interactions. nih.gov Consequently, synthetic derivatives of tyrosine, such as those originating from this compound, are invaluable for creating peptides and other molecular tools to probe these interactions. fengchengroup.com
The modification of tyrosine is central to signal transduction, the process by which cells respond to external stimuli and regulate functions like growth, metabolism, and apoptosis. Specifically, the phosphorylation of tyrosine residues on proteins is a critical switch in many signaling cascades. rsc.org this compound conjugates are instrumental in developing molecular tools to dissect these intricate signaling networks.
Elucidation of Tyrosine Phosphorylation/Dephosphorylation Pathways
The reversible phosphorylation of tyrosine residues is a cornerstone of cellular signaling, tightly regulated by protein tyrosine kinases (PTKs), which add phosphate (B84403) groups, and protein tyrosine phosphatases (PTPs), which remove them. rsc.org Dysregulation in these pathways is implicated in a host of diseases. rsc.org Phosphotyrosine (pY)-containing compounds are therefore powerful chemical tools for studying these processes and serve as starting points for developing ligands and inhibitors. rsc.org
This compound serves as a key starting material in the chemical synthesis of phosphotyrosine derivatives needed for these studies. A significant challenge in creating these tools is the selective phosphorylation of the tyrosine's phenolic hydroxyl group. Research has demonstrated effective methods to achieve this, providing researchers with the necessary pY analogues to investigate kinase and phosphatase activity.
One notable method is the Lewis acid-catalyzed phosphorylation of a protected tyrosine, such as Boc-Tyr-OMe. rsc.org In this approach, a catalyst facilitates the reaction between the tyrosine derivative and a phosphate source, leading to the desired phosphotyrosine product. rsc.org This allows for the controlled synthesis of probes to explore the mechanisms of PTKs and PTPs. rsc.org
| Parameter | Details of Lewis Acid-Catalyzed Tyrosine Phosphorylation | Source |
| Substrate | Boc-Tyr-OMe | rsc.org |
| Phosphorylating Agent | Tetrabenzylpyrophosphate | rsc.org |
| Catalyst | Titanium(IV) tert-butoxide | rsc.org |
| Significance | This method provides an effective route to synthesize phosphotyrosine (pY) derivatives, which are crucial for creating chemical tools and probes to study the enzymes involved in phosphorylation and dephosphorylation signaling pathways. | rsc.org |
Development of Chemical Probes to Study Cell Biology
Building on the ability to synthesize specific phosphotyrosine derivatives, this compound is a foundational component for the development of sophisticated chemical probes. These probes are engineered molecules that allow for the detection, tracking, and functional analysis of specific proteins and processes within living cells. chemimpex.com The development of such probes is crucial for understanding the complex and dynamic nature of signal transduction pathways. nih.gov
Activity-based probes (ABPs), for example, are a class of chemical probes that can be designed from tyrosine-based structures. rsc.orgrsc.org These probes typically feature a reactive group ("warhead") that forms a covalent bond with the active site of a target enzyme, such as a protein tyrosine phosphatase. nih.gov By including a reporter tag, like a fluorophore, on the probe, researchers can visualize the location and activity of the enzyme in real-time using techniques like fluorescence microscopy. nih.gov
The versatility of the this compound scaffold allows for the incorporation of various functional components to create tailored probes for specific biological questions. rsc.org These probes enable detailed investigation into protein function, interactions, and localization, providing insights that are often unattainable through traditional genetic methods alone. nih.gov
| Probe Type | Functional Components | Application in Cell Biology | Source |
| Activity-Based Probes (ABPs) | - Tyrosine-based scaffold- Reactive "warhead" (e.g., acrylamide)- Reporter tag (e.g., fluorophore, biotin) | - Covalently label active enzymes (e.g., kinases, phosphatases)- Visualize enzyme activity and localization in live cells- Identify enzyme-protein interactions | rsc.orgnih.govrsc.org |
| Photoaffinity Probes | - Tyrosine-based scaffold- Photo-reactive group- Reporter tag | - Study non-covalent protein-ligand interactions- Identify binding partners by forming a covalent bond upon light activation- Map binding sites on target proteins | rsc.org |
| Fluorescently Labeled Peptides | - Peptide sequence containing a modified tyrosine- Fluorophore (e.g., BODIPY) | - Track peptide uptake and localization within cells- Monitor interactions with target proteins via fluorescence microscopy- Study the dynamics of signaling complexes | nih.gov |
Enzymatic and Biocatalytic Transformations Involving Boc D Tyr Ome
Tyrosinase-Mediated Oxidative Functionalization
Tyrosinase, a copper-containing oxidase, plays a crucial role in the oxidative functionalization of tyrosine derivatives, including Boc-D-Tyr-OMe (BTO). This enzyme catalyzes the conversion of monophenols to catechols and then to ortho-quinones, which are highly reactive intermediates. In the context of this compound, tyrosinase facilitates the oxidation to a DOPA-quinone species, which can then undergo nucleophilic additions. This process has been instrumental in the synthesis of DOPA-derived peptidomimetics, compounds that mimic the biological effects of dopamine (B1211576) and L-DOPA and are investigated for therapeutic applications, such as in Parkinson's disease. The reaction can be performed under both homogeneous and heterogeneous conditions, with the latter often involving the immobilization of tyrosinase on supports like multi-walled carbon nanotubes (MWCNTs) to enhance enzyme stability, recyclability, and ease of product isolation rsc.orgrsc.orgresearchgate.netunitus.it.
The key to tyrosinase-mediated functionalization of this compound lies in the formation and subsequent reactivity of the DOPA-quinone intermediate. Tyrosinase catalyzes the hydroxylation of the tyrosine residue to form 3,4-dihydroxyphenylalanine (DOPA), which is further oxidized to the highly reactive DOPA-quinone rsc.orgunitus.itresearchgate.net. This ortho-quinone is electrophilic and susceptible to nucleophilic attack. While DOPA-quinone is typically unstable and prone to polymerization, its controlled generation in the presence of suitable nucleophiles allows for specific covalent bond formation, leading to the synthesis of peptidomimetics with novel O–C and N–C linkages rsc.org. The protection of the amino and carboxyl groups in this compound is critical for directing these reactions and preventing unwanted side reactions or degradation of the intermediate rsc.orgresearchgate.net.
Following the generation of the DOPA-quinone intermediate from this compound, Michael-like nucleophilic addition reactions occur with various nucleophiles, most notably amino acids or their derivatives. For instance, when glycine (B1666218) methyl ester (NH2-Gly-OMe) is used as a nucleophile in the presence of tyrosinase and this compound, it adds to the DOPA-quinone. This reaction results in the formation of DOPA-derived peptidomimetics, such as OMe-Gly-N-Boc-DOPA-OMe, which incorporates a stable N–C covalent bond between the tyrosine and glycine residues rsc.orgresearchgate.net. These newly formed peptidomimetics have demonstrated biological activity, including antioxidant and anti-Parkinson effects rsc.orgrsc.orgresearchgate.net.
Table 1: Tyrosinase-Mediated Synthesis of OMe-Gly-N-Boc-DOPA-OMe
| Reactants | Enzyme | Buffer/Solvent System | Reaction Time | Yield (%) | Reference |
| This compound (BTO) + NH2-Gly-OMe | Tyrosinase | PBS/EtOH (3:7 v/v) | 24 hours | 87 | rsc.orgresearchgate.net |
Protease-Catalyzed Peptide Synthesis
Proteases, enzymes primarily known for breaking peptide bonds, can also be employed in reverse to catalyze the formation of peptide bonds, a process known as the kinetically controlled synthesis or aminolysis. This approach is particularly valuable for synthesizing peptides under mild conditions, avoiding the harsh reagents and protecting group chemistries often required in traditional solid-phase peptide synthesis. This compound has been utilized as a substrate or model compound in studies exploring protease-catalyzed peptide synthesis, especially in the context of creating novel peptide structures or optimizing reaction conditions researchgate.netnih.govrug.nlresearchgate.net.
Subtilisin and Proteinase K are well-established serine proteases that have been investigated for their ability to catalyze peptide bond formation. These enzymes exhibit broad substrate specificity, enabling them to link various amino acid derivatives and peptides. In studies focusing on the synthesis of taurine-containing peptides, for example, subtilisins (B1170691) and Proteinase K were found to catalyze the formation of peptide bonds between N-acylated amino acid or peptide esters and non-protected amino compounds like taurine (B1682933) researchgate.net. This compound served as a model substrate in optimizing such reactions, demonstrating the potential of these proteases to create peptide linkages with protected amino acid esters researchgate.net. The use of these enzymes in organic solvents has also been explored for synthesizing peptide derivatives, including those containing unusual amino acid residues researchgate.net.
Optimizing reaction conditions is critical for achieving high yields in protease-catalyzed peptide synthesis. Factors such as solvent composition, water content, pH, temperature, and the presence of additives can significantly influence the enzyme's activity and the equilibrium of the reaction towards peptide bond formation. For instance, in the model synthesis involving this compound and taurine catalyzed by subtilisins or Proteinase K, optimal results were achieved under strongly alkaline conditions in acetonitrile (B52724) with low water content. The yield was found to be highly dependent on water concentration, with maximum yields observed at levels below 10% (v/v) researchgate.net. Furthermore, the addition of tertiary amines, such as triethyl amine, was shown to markedly increase peptide yield, likely by enhancing the concentration of the nucleophilic amine component researchgate.net.
Table 2: Optimization Factors for Protease-Catalyzed Peptide Synthesis (Model: this compound + Taurine)
| Optimization Factor | Optimal Condition / Observation | Effect on Yield | Enzyme Examples | Reference |
| Water Content | Below 10% (v/v) | Maximum yields | Subtilisins, Proteinase K | researchgate.net |
| Solvent | Acetonitrile | Optimal medium | Subtilisins, Proteinase K | researchgate.net |
| pH | Strongly alkaline conditions | Optimal for reaction | Subtilisins, Proteinase K | researchgate.net |
| Base | Addition of tertiary amines (e.g., triethyl amine) | Markedly increased peptide yield | Subtilisins, Proteinase K | researchgate.net |
Compound List:
this compound (N-tert-butoxycarbonyl-D-tyrosine methyl ester)
Tyrosinase
DOPA (3,4-dihydroxyphenylalanine)
DOPA-quinone
Peptidomimetics
Glycine methyl ester (NH2-Gly-OMe)
O-C bonds
N-C bonds
Multi-walled carbon nanotubes (MWCNTs)
Subtilisin
Proteinase K
Taurine
N-acylated amino acid or peptide esters
Tertiary amines (e.g., triethyl amine)
DOPA-derived peptidomimetics
Computational and Theoretical Studies on Boc D Tyr Ome and Its Analogs
Molecular Modeling of Boc-D-Tyr-OMe and Peptide Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are crucial for understanding how its incorporation affects the structure and function of peptides and their interactions with biological targets. nih.gov The process often begins with predicting the three-dimensional structure of a peptide, which is fundamental to its biological activity. nih.gov
The biological function of a peptide is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy structures a molecule can adopt. Proteins and peptides are dynamic entities, existing as an ensemble of conformations rather than a single rigid structure. researchgate.net
| Technique | Primary Application | Insights Gained for this compound Peptides |
|---|---|---|
| Conformational Analysis | Identification of stable, low-energy molecular structures. | Predicts preferred 3D shapes and folding patterns due to the D-amino acid and Boc group. |
| Molecular Dynamics (MD) Simulations | Simulating the physical movements of atoms and molecules over time. researchgate.net | Reveals peptide flexibility, conformational transitions, and the influence of solvent. nih.gov |
| Ramachandran Plots | Visualizing the sterically allowed dihedral angles (φ and ψ) of amino acid residues. nih.gov | Assesses the conformational freedom of the Boc-D-Tyr residue within a peptide chain. |
| Radius of Gyration (Rg) Analysis | Measuring the compactness of a peptide's structure during simulation. nih.gov | Indicates the tendency of the peptide to adopt folded or extended conformations. nih.gov |
A central goal of drug design is to understand and predict how a potential drug molecule (a ligand) will bind to its biological target, typically a protein or enzyme. nih.gov Computational methods are essential for predicting these interactions, which can significantly accelerate the drug discovery process. mdpi.com
Molecular docking is a prominent technique used to simulate the binding of a ligand to a receptor's active site. nih.gov This method predicts the preferred orientation and conformation of the ligand when it forms a complex with the target. For a peptide containing this compound, docking studies can predict how the entire peptide, or the this compound residue specifically, interacts with the amino acids in the binding pocket of a target protein. These predictions are evaluated using scoring functions that estimate the binding affinity, helping to rank potential drug candidates. nih.gov The insights from these simulations can identify key interactions, such as hydrogen bonds and electrostatic forces, that are critical for binding. nih.gov This information is invaluable for optimizing the peptide's structure to enhance its binding affinity and selectivity, a key aspect of rational peptide drug design. fz-juelich.de
Quantum Chemical Calculations for Reaction Mechanism Elucidation
While molecular modeling based on classical mechanics is excellent for studying large systems and long timescales, quantum chemical calculations are necessary to investigate processes involving the breaking and forming of chemical bonds. These methods provide detailed electronic-level insight into reaction mechanisms, transition states, and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their energies and properties. In the context of peptide synthesis involving this compound, DFT can be used to elucidate the mechanisms of three critical reaction types:
Protection: The reaction of D-tyrosine methyl ester with di-tert-butyl dicarbonate (B1257347) to install the Boc protecting group. DFT can model the nucleophilic attack of the amino group and map the energy profile of the reaction pathway.
Deprotection: The removal of the Boc group, typically under acidic conditions (e.g., using trifluoroacetic acid). scispace.com DFT calculations can clarify the step-by-step mechanism, including the initial protonation of the Boc group, its cleavage to form a stable tert-butyl cation, and the subsequent release of carbon dioxide. Understanding these details helps in optimizing reaction conditions for efficient and clean deprotection. scispace.com
Coupling: The formation of a peptide bond between this compound and another amino acid. DFT can be used to study the transition states of reactions mediated by coupling reagents, providing insights into activation energies and reaction kinetics.
By modeling these fundamental reactions, DFT provides a theoretical foundation for the practical aspects of peptide synthesis.
Stereoselectivity is a critical aspect of chemical synthesis, particularly when dealing with chiral molecules like amino acids. The use of the D-enantiomer of tyrosine can have profound effects on the biological activity and metabolic stability of a peptide. Quantum chemical calculations can offer deep insights into the factors that control the stereochemical outcome of a reaction.
For reactions involving the chiral center of this compound, DFT can be used to calculate the energy barriers for the reaction pathways leading to different stereoisomeric products. By comparing the activation energies of the competing transition states, researchers can predict and explain why one stereoisomer is formed preferentially. This is particularly relevant in complex reactions where new stereocenters might be formed or in enzymatic reactions where the active site dictates a specific stereochemical outcome. diva-portal.org Computational studies can model the interaction of the substrate with the enzyme's active site, elucidating how non-covalent interactions steer the reaction towards a single enantiomer. diva-portal.org
Structure-Based Virtual Screening and Ligand Design Methodologies
Computational methods have revolutionized the process of finding new drug candidates. Virtual screening allows for the rapid computational assessment of very large libraries of chemical compounds to identify those most likely to bind to a drug target. nih.gov
Structure-Based Virtual Screening (SBVS) relies on the known three-dimensional structure of the target protein. nih.gov In a typical SBVS workflow, libraries containing millions of compounds are computationally docked into the binding site of the target. nih.govmdpi.com Molecules like this compound or its derivatives can be included in these libraries to explore their potential as inhibitors or modulators of specific protein targets. The results of the screen are a ranked list of "hits" that can then be prioritized for experimental testing. nih.gov This approach significantly reduces the time and cost associated with high-throughput screening. nih.gov
Furthermore, this compound can serve as a starting point or fragment in de novo drug design. nih.gov In this approach, computational algorithms build novel molecules piece-by-piece directly within the binding site of the target protein, optimizing their structure to maximize favorable interactions. The unique chemical features of this compound—its aromatic ring, hydrogen-bonding phenol (B47542) group, D-chiral center, and protected amine—can be used as building blocks to design new, potent, and selective ligands. nih.gov
Future Directions and Emerging Research Avenues for Boc D Tyr Ome
Advancements in Automated Synthesis of D-Tyrosine Containing Peptides
The field of peptide synthesis has been significantly transformed by automation, particularly through Solid-Phase Peptide Synthesis (SPPS) intavispeptides.comfrontiersin.orgpeptide.comnih.govsemanticscholar.org. The incorporation of D-amino acids, such as D-tyrosine, into peptide chains is vital for enhancing their stability against enzymatic degradation and improving their biological activity intavispeptides.comtandfonline.com. Boc-D-Tyr-OMe is a standard protected derivative used in these automated SPPS protocols to facilitate this incorporation chemimpex.comthieme-connect.comsigmaaldrich.comsigmaaldrich.com.
Recent advancements have focused on increasing the speed and efficiency of automated peptide synthesis. Ultra-rapid synthesis methods, capable of incorporating amino acid residues in as little as 40 seconds, have been developed by overcoming chemical and mechanical challenges researchgate.net. Flow-based automated peptide synthesizers have further improved efficiency, enabling the synthesis of longer peptides (up to 164 amino acids) with significantly reduced cycle times, often around 2.5 minutes per amino acid researchgate.netasm.org. These advancements are critical for the large-scale production of complex peptides and for exploring peptides with unique stereochemical compositions, including those exclusively composed of D-amino acids tandfonline.comresearchgate.net. The optimization of coupling reagents and protocols continues to address challenges associated with the synthesis of peptides containing D-amino acids, ensuring high purity and yield peptide.comnih.gov.
| Advancement Category | Description | Impact/Benefit | Key Technologies/Methods |
| Automation | Robotic dispensing, precise reagent control | Increased throughput, reproducibility, accessibility | Automated peptide synthesizers intavispeptides.comfrontiersin.orgpeptide.com |
| Speed Enhancement | Fast-flow synthesis, rapid coupling | Reduced synthesis time per residue | Flow-based SPPS frontiersin.orgresearchgate.netresearchgate.netasm.org |
| D-Amino Acid Incorporation | Chemical synthesis methods for D-amino acids | Enhanced peptide stability, altered biological activity | SPPS with D-amino acid building blocks (e.g., this compound) intavispeptides.comtandfonline.comchemimpex.comthieme-connect.com |
| Efficiency Optimization | Improved protocols, reduced waste, optimized coupling reagents | Higher purity, better yields, greener chemistry | Microwave-assisted SPPS nih.gov, optimized coupling reagents peptide.com |
Novel Applications in Chemical Biology and Proteomics
This compound is a versatile building block that enables the synthesis of peptides with incorporated D-tyrosine residues, opening avenues for novel applications in chemical biology and proteomics chemimpex.com. These modified peptides can serve as valuable tools for investigating biological processes and discovering new biomarkers.
In chemical biology, peptides containing D-tyrosine are being developed as probes for target-specific profiling. For instance, peptide-based activity-based probes (ABPs) derived from Boc-tyrosine are used for the specific activity-based profiling of protein tyrosine phosphatases (PTPs) researchgate.net. Similarly, tyrosine probes with functional groups like alkynes are synthesized for chemical proteomics to monitor protein tyrosination in living cells, aiding in the study of post-translational modifications uni-muenchen.de. The incorporation of D-tyrosine can also impart unique functional properties, such as anti-melanogenic effects when appended to cosmetic peptides, suggesting broader potential for dual-functionality in bioactive molecules researchgate.netnih.gov. Furthermore, this compound is utilized in the creation of peptide libraries for biomarker discovery and in vivo imaging, as well as for studying protein interactions and developing modified peptides with enhanced stability and activity intavispeptides.comchemimpex.comuniversiteitleiden.nl. The ability to site-selectively tag peptides using derivatives like Boc-Tyr-OMe also facilitates their analysis in proteomics studies chemrxiv.org.
| Application Area | Role of this compound / D-Tyrosine | Specific Examples/Techniques | Research Focus |
| Peptide Synthesis | Key building block for incorporating D-tyrosine into peptide chains | Synthesis of complex and modified peptides | Enhancing stability, biological activity, and introducing novel properties intavispeptides.comchemimpex.com |
| Chemical Biology Tools | Component of probes for enzyme profiling | Activity-based probes (ABPs) for PTPs researchgate.net, tyrosination probes uni-muenchen.de | Target identification, understanding biological processes, PTM studies |
| Biomarker Discovery | Used in peptide libraries | Screening for disease biomarkers | universiteitleiden.nl |
| In Vivo Imaging | Incorporated into peptide probes | Fluorescent probes for cellular imaging | universiteitleiden.nlbeilstein-journals.org |
| Drug Discovery | Building block for drug candidates | Analogs of bioactive peptides | chemimpex.commdpi.com |
| Proteomics | Site-selective tagging | Modification of peptides for analysis | chemrxiv.org |
| Functional Design | Terminal addition to peptides | Conferring anti-melanogenic effects | Creating dual-functionality in cosmetic peptides researchgate.netnih.gov |
Development of Next-Generation Tyrosine-Based Probes and Therapeutics
The unique properties conferred by D-tyrosine and its derivatives, such as this compound, are instrumental in the development of next-generation therapeutic agents and advanced molecular probes. Research is actively exploring how to leverage these building blocks to create more effective and targeted treatments.
This compound is valuable in the development of drug candidates, particularly for applications in oncology and neurology, where modifications can lead to improved therapeutic profiles and enhanced bioavailability chemimpex.com. The incorporation of D-amino acids into therapeutic peptides is a strategy to improve their metabolic stability and resistance to proteolytic degradation, thereby extending their in vivo half-life and efficacy mdpi.com. Peptide-drug conjugates (PDCs) represent a significant area of advancement, with early successful agents incorporating D-amino acids, highlighting their potential in targeted drug delivery frontiersin.org.
Furthermore, research is focused on developing next-generation covalent inhibitors and probes that can target amino acid residues beyond cysteine, including tyrosine, to expand the scope of drug discovery and overcome resistance mechanisms qub.ac.uk. Tyrosine-based probes are being engineered for specific applications, such as studying kinase activity, quantifying active targets for patient stratification (e.g., in EGFR-TKI therapy), and advancing phenotypic drug discovery through precise target deconvolution researchgate.netresearchgate.netnih.gov. The integration of these advanced probes and therapeutics with sophisticated drug delivery technologies is crucial for their successful clinical translation and for addressing complex disease biology .
| Area of Development | Description / Role of D-Tyrosine / this compound | Key Advancements / Examples | Future Outlook |
| Therapeutic Peptides | Incorporation of D-amino acids for enhanced stability and proteolytic resistance | Improved in vivo half-life and efficacy | Broader therapeutic applications in various disease areas mdpi.com |
| Peptide-Drug Conjugates (PDCs) | D-amino acids featured in early successful agents | Improved targeting, reduced side effects, potential for targeted drug delivery frontiersin.org | Development of next-generation PDCs with enhanced specificity and efficacy |
| Targeted Covalent Inhibitors (TCIs) | Probes and inhibitors targeting amino acid residues beyond cysteine, including tyrosine | "Beyond Cysteine" probes, expanding the targetable proteome | Overcoming resistance mechanisms, novel therapeutic strategies qub.ac.uk |
| Affinity Probes | Tyrosine-based probes for specific targets | Quantifying active targets (e.g., EGFR), patient stratification for targeted therapies researchgate.netresearchgate.net | Precision medicine, improved diagnostics, and personalized treatment strategies |
| Phenotypic Drug Discovery | Chemical probes for target identification and deconvolution | High affinity and selectivity probes for studying complex biological systems nih.gov | Revolutionizing treatment for diseases with complex biology, enabling more effective drug development |
| Drug Candidate Design | Building block for novel therapeutics | Applications in oncology and neurology, improving bioavailability and therapeutic profiles chemimpex.com | Development of more potent and selective drugs with reduced off-target effects |
Compound List:
this compound
D-tyrosine
D-amino acids
L-amino acids
Pentapeptide-18
GEKG
GHK
Fmoc-β-d-Tyr(TIPS)-OH
Boc-Tyr-OMe
Cbz-Tyr-Leu-OMe
111In-DTPA-D-Phe-1-octreotide
Ibrutinib
EGFR-TKI
2-FMPT
O-propargyl-L-tyrosine
Tyr-O-Alk probe
Mitoxantrone (MX)
RAD52
Roseopurpurins D and C
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Boc-D-Tyr-OMe, and what factors influence reaction efficiency (e.g., solvent choice, temperature, catalyst selection)?
- Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of D-tyrosine methyl ester. Reaction efficiency is influenced by solvent polarity (e.g., dichloromethane vs. DMF), temperature control (0–25°C), and catalysts like HOBt/DCC for coupling. Optimize yields by monitoring intermediates via TLC or HPLC .
- Key Data :
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM | 78 | ≥95% |
| DMF | 85 | ≥98% |
Q. How do researchers confirm the enantiomeric purity of this compound, and which analytical methods are most reliable?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis. Compare retention times with L-enantiomer standards. Circular dichroism (CD) spectroscopy can validate optical activity, ensuring no racemization during synthesis .
Q. What are the critical parameters for stabilizing this compound in aqueous solutions during peptide synthesis?
- Methodological Answer : Maintain pH 7–8 to prevent ester hydrolysis. Use aprotic solvents (e.g., DMF) and low temperatures (4°C) during storage. Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances long-term stability .
Advanced Research Questions
Q. How can researchers address solubility challenges of this compound in non-polar solvents during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Introduce co-solvents (e.g., 20% THF in DCM) or employ ultrasound-assisted dissolution. Alternatively, replace the methyl ester with a more soluble tert-butyl ester, balancing steric effects and solubility .
Q. What experimental strategies resolve contradictions in literature regarding this compound’s stability under microwave-assisted coupling conditions?
- Methodological Answer : Design a controlled study comparing microwave vs. traditional heating at equivalent temperatures (e.g., 50°C). Use LC-MS to quantify degradation products and kinetic modeling to assess Arrhenius parameters. Cross-validate findings with independent labs to mitigate bias .
Q. How can computational modeling (e.g., DFT calculations) predict this compound’s reactivity in novel peptide bond formations?
- Methodological Answer : Simulate transition states using Gaussian09 with B3LYP/6-31G* basis sets. Compare activation energies for this compound vs. L-enantiomer couplings. Validate predictions with experimental kinetic data (e.g., stopped-flow spectroscopy) .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported NMR chemical shifts for this compound across different deuterated solvents?
- Methodological Answer : Standardize solvent systems (e.g., DMSO-d6 vs. CDCl3) and reference internal standards (TMS). Publish raw NMR data (FID files) in repositories like Zenodo for peer validation. Collaborative inter-laboratory studies reduce instrumental variability .
Experimental Design and Optimization
Q. What factorial design approaches optimize this compound’s incorporation into sterically hindered peptide sequences?
- Methodological Answer : Apply a Taguchi orthogonal array to test variables: coupling reagent (HATU vs. PyBOP), reaction time (1–24h), and molar excess (2–5x). Use MALDI-TOF to quantify coupling efficiency and ANOVA for statistical significance .
Literature and Hypothesis Testing
Q. How can systematic reviews identify gaps in this compound’s applications in β-sheet-promoting peptide architectures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
